![molecular formula C20H17NO B11837402 N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide CAS No. 919349-72-7](/img/structure/B11837402.png)
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide
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Overview
Description
N-(2-(Naphthalen-1-yl)allyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a naphthalene ring attached to an allyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Direct Condensation Method: One common method for synthesizing benzamide derivatives, including N-(2-(Naphthalen-1-yl)allyl)benzamide, involves the direct condensation of benzoic acids with amines. This reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with ionic liquid and zirconium chloride (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
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Acylation Reactions: Another approach involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with benzoyl chloride to form the desired benzamide derivative .
Industrial Production Methods:
Industrial production methods for N-(2-(Naphthalen-1-yl)allyl)benzamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Reaction Types
The compound participates in multiple reaction pathways, categorized by functional group reactivity:
Electrophilic Aromatic Substitution
The naphthalene and benzamide rings undergo electrophilic substitution due to their aromaticity. Common reactions include:
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Nitration : Introduces nitro groups at activated positions.
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Sulfonation : Adds sulfonic acid groups via sulfuric acid.
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Alkylation : Forms substituted derivatives using alkylating agents.
These reactions are facilitated by directing groups (e.g., the benzamide’s amide group may act as a meta-director).
Acylation Reactions
The benzamide moiety can undergo acylation with benzoyl chloride or similar reagents, forming substituted amides. For example, acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile yields derivatives with enhanced functionalization.
Oxidation and Reduction
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Oxidation : The allyl group is susceptible to oxidation (e.g., with KMnO₄), forming epoxides or hydroxylated derivatives.
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Reduction : The carbonyl group in the benzamide can be reduced (e.g., using LiAlH₄) to form amines or alcohols.
Substitution Reactions
Electrophilic substitution at the naphthalene ring introduces substituents such as nitro, cyano, or halogen groups. These modifications tailor the compound’s physical and biological properties.
Direct Condensation
Benzamide derivatives are synthesized via condensation of benzoic acid with amines. For example:
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Reagents/Catalysts : Ionic liquid-zirconium chloride (IL/ZrCl₄) under ultrasonic irradiation.
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Conditions : Optimized temperature and solvent choice (e.g., ethanol).
Acylation of Amines
2-Amino-2-(naphthalen-1-yl)acetonitrile reacts with benzoyl chloride to form the target benzamide. This method highlights the versatility of amine acylation in functionalizing the compound.
Pyrazolo[1,5-a]pyrimidine Formation
A reaction pathway involves coupling with malononitrile or ethyl cyanoacetate under acidic conditions (e.g., HCl), yielding pyrazolo[1,5-a]pyrimidine derivatives. This expands the compound’s structural diversity .
Analytical Validation
NMR and mass spectrometry confirm reaction outcomes:
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1H NMR : δ 7.46–8.19 ppm (aromatic protons), δ 10.47 ppm (NH) .
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13C NMR : δ 172.71 ppm (carbonyl), δ 157.49 ppm (aromatic carbons) .
Comparative Reaction Data
Research Findings
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Biological Relevance : Structural modifications (e.g., electron-withdrawing substituents) enhance anticancer activity, as observed in analogous benzamide derivatives.
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Reaction Efficiency : Synthesis yields depend on catalyst choice and reaction control (e.g., ultrasonic irradiation improves condensation efficiency).
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Analytical Insights : NMR data (e.g., δ 7.55–8.24 ppm for aromatic protons) validate product structures and guide optimization .
This compound’s reactivity enables tailored synthesis for diverse applications, from medicinal chemistry to materials science. Continued research into its substitution patterns and reaction conditions will further unlock its potential.
Scientific Research Applications
Chemistry
In chemical research, N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide serves as a model compound for studying hydrogen bonding interactions. Its unique structure allows for exploration of amide NH···F hydrogen bonds, which are significant in understanding molecular interactions.
Biology and Medicine
The compound has shown potential biological activities, particularly in antifungal applications. Its mechanism of action is believed to involve the inhibition of key enzymes in fungal cells, making it a candidate for further investigation into its fungicidal properties. Recent studies have indicated that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may also possess anticancer properties .
Industrial Applications
In the industrial sector, this compound and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. The unique properties of this compound may lead to new materials or processes in chemical manufacturing.
Case Study 1: Antifungal Activity
A study demonstrated the antifungal activity of benzamide derivatives similar to this compound against various fungal strains. The mechanism involved the disruption of fungal cell wall synthesis, leading to cell death. This study highlights the potential of naphthalene-based compounds in developing new antifungal agents.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving a series of naphthoquinone-benzamides revealed significant cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. Compounds derived from naphthalene structures exhibited better potency than traditional chemotherapeutics like cisplatin, indicating their potential as alternative anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(Naphthalen-1-yl)allyl)benzamide involves its interaction with specific molecular targets. For instance, its fungicidal activity is believed to result from the inhibition of key enzymes or pathways in fungal cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or other biomolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-(8-Fluoronaphthalen-1-yl)benzamide: This compound is designed to maximize amide NH···F hydrogen bond interactions and is used as a model for studying such interactions.
N-(Cyano(naphthalen-1-yl)methyl)benzamide: This derivative is synthesized through acylation reactions and is used in studies of crystal structures and hydrogen bonding.
Uniqueness:
N-(2-(Naphthalen-1-yl)allyl)benzamide is unique due to the presence of the allyl group, which provides additional sites for chemical reactions and potential biological activity. Its structural features make it a versatile compound for various scientific research applications, distinguishing it from other benzamide derivatives.
Biological Activity
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer, antifungal, and antibacterial properties.
Chemical Structure and Properties
This compound can be described by its molecular formula C17H15NO. The compound features a naphthalene moiety linked to a prop-2-en-1-yl group and an amide functional group, contributing to its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzamide derivatives and found that certain structures displayed significant growth inhibition against colon carcinoma cells (HCT-15), with IC50 values ranging from 0.20 to 2.58 μM for the most active compounds .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the naphthalene and benzamide components significantly affect anticancer potency. Electron-withdrawing groups on the aromatic rings enhanced activity, while bulky substituents reduced efficacy. For example, compounds with a 3,4-dichloro substitution demonstrated improved cytotoxicity compared to their unsubstituted counterparts .
Antifungal Activity
The antifungal potential of this compound has also been explored. In a study evaluating various synthetic benzamides against fungal pathogens, some derivatives showed promising inhibitory activity against Sclerotinia sclerotiorum, with inhibition rates surpassing 86% for certain compounds . The EC50 values for these compounds were significantly lower than those of established antifungal agents like quinoxyfen.
Table 1: Antifungal Activity of Related Compounds
Compound | Inhibition Rate (%) | EC50 (mg/L) |
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Compound A | 86.1 | 5.17 |
Compound B | 77.8 | 6.67 |
Quinoxyfen | 77.8 | 14.19 |
Antibacterial Activity
The antibacterial properties of this compound have been less extensively studied but are still noteworthy. Initial findings suggest that derivatives with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related benzamides have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with some compounds displaying MIC values comparable to conventional antibiotics .
Properties
CAS No. |
919349-72-7 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-naphthalen-1-ylprop-2-enyl)benzamide |
InChI |
InChI=1S/C20H17NO/c1-15(14-21-20(22)17-9-3-2-4-10-17)18-13-7-11-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H,21,22) |
InChI Key |
IDSGCULFFQJTFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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